N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)furan-2-carboxamide
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Overview
Description
N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a trichloromethyl group, a pyridinylamino group, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2,2,2-trichloroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 2-aminopyridine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(pyridin-3-ylmethyl)amino)ethyl)-isobutyramide
- N-(2,2,2-trichloro-1-(2-pyridinylamino)ethyl)-2-furamide
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
Uniqueness
N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)furan-2-carboxamide is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. The combination of the furan-2-carboxamide and pyridinylamino groups further enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3O2/c13-12(14,15)11(17-9-5-1-2-6-16-9)18-10(19)8-4-3-7-20-8/h1-7,11H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXZVEZRVKMQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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